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Abstract

IHVR-19029 is a promising N-alkylated derivative of 1-deoxynojirimycin (DNJ) that exhibits
broad-spectrum antiviral activity against a range of enveloped viruses, particularly hemorrhagic
fever viruses. Its mechanism of action centers on the inhibition of host-specific endoplasmic
reticulum (ER) a-glucosidases | and Il. These enzymes are critical for the proper folding of viral
glycoproteins through the N-linked glycosylation pathway. By disrupting this process, IHVR-
19029 effectively hinders viral maturation and assembly, leading to the production of non-
infectious virions. This whitepaper provides an in-depth technical overview of IHVR-19029,
including its antiviral efficacy, mechanism of action, pharmacokinetic profile, and detailed
experimental protocols for its evaluation.

Introduction

The emergence and re-emergence of viral diseases, particularly those caused by enveloped
viruses such as Ebola, Marburg, Dengue, and Zika, underscore the urgent need for broad-
spectrum antiviral therapeutics. Targeting host cellular functions essential for viral replication
presents a promising strategy that is less susceptible to the development of viral resistance
compared to direct-acting antivirals. IHVR-19029, an iminosugar, exemplifies this approach by
targeting the host's N-linked glycosylation pathway, a critical process for the maturation of
glycoproteins of numerous enveloped viruses.[1][2][3][4][5] This document serves as a
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comprehensive technical guide for researchers and drug development professionals interested
in the antiviral properties and evaluation of IHVR-19029.

Mechanism of Action: Inhibition of ER a-
Glucosidases

IHVR-19029 is a competitive inhibitor of the endoplasmic reticulum (ER) resident a-
glucosidases | and 11.[3][5] These enzymes play a crucial role in the initial trimming steps of the
N-linked glycan precursor, Glc3Man9GIcNAc2, attached to newly synthesized viral
glycoproteins. Specifically, a-glucosidase | removes the terminal glucose residue, followed by
the removal of the subsequent two glucose residues by a-glucosidase Il. This deglucosylation
process is a critical quality control step, ensuring the proper folding and subsequent transport
of glycoproteins from the ER to the Golgi apparatus.

By inhibiting these glucosidases, IHVR-19029 leads to the accumulation of improperly folded
viral glycoproteins with persistent glucose residues on their N-glycans. This misfolding prevents
the correct assembly of viral particles and can lead to their retention and degradation within the
ER. The resulting virions, if released, are often non-infectious due to malformed or non-
functional envelope glycoproteins.

Click to download full resolution via product page

Caption: Inhibition of ER a-glucosidases | and 1l by IHVR-19029 disrupts N-linked
glycosylation.

In Vitro Antiviral Activity
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IHVR-19029 has demonstrated potent antiviral activity against a variety of enveloped viruses in
cell-based assays. The half-maximal effective concentrations (EC50) and cytotoxic
concentrations (CC50) for several key viruses are summarized below.

Selectivit
y Index
] . Assay EC50 CC50 Referenc
Virus Cell Line T (M) (M) (Sl =
e e
o ; ; CC50/EC
50)
Dengue
Virus HEK293 qRT-PCR ~1.0 >100 >100 [1]14]
(DENV)
Yellow
Fever Virus HEK293 gRT-PCR ~12.5 >100 >8 [1][4]
(YFV)
Zika Virus
HEK293 qRT-PCR ~17.6 >100 >5.7 [1]14]
(ZIKV)
Ebola Virus Immunoflu
Hela 16.9 >50 >2.9 [1][4]
(EBOV) orescence
Marburg
Data not
Virus - - -~ - - [1][3]
specified
(MARV)
Rift Valley Data not o
Fever Virus specified

In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo efficacy of IHVR-19029 in
providing partial protection against lethal infections with Ebola and Marburg viruses when
administered via intraperitoneal injection.[1][3]

A significant finding is the synergistic antiviral effect observed when IHVR-19029 is co-
administered with other broad-spectrum antiviral agents, such as favipiravir (T-705). In a mouse
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model of Ebola virus infection, the combination of sub-optimal doses of IHVR-19029 and
favipiravir resulted in a significant increase in the survival rate of infected animals.[1][2] This
suggests a promising combination therapy strategy for treating viral hemorrhagic fevers.

Pharmacokinetics and Prodrug Development

A major challenge with IHVR-19029 is its low oral bioavailability and dose-limiting
gastrointestinal side effects when administered orally.[1][3] Pharmacokinetic studies in mice
revealed a short plasma half-life following intraperitoneal administration.[4]

To address these limitations, ester prodrugs of IHVR-19029 have been developed. These
prodrugs are designed to be stable in the gastrointestinal tract and are converted to the active
parent compound, IHVR-19029, in the plasma and liver. In vivo pharmacokinetic studies in
mice have shown that these prodrugs, particularly a tetrabutyrate ester, significantly improve
the overall exposure to IHVR-19029 after both oral and intravenous administration.[3]

Compoun Administr Dose Cmax AUC Referenc
. Tmax (h)
d ation (mglkg) (ng/mL) (ng-h/ImL) e
IHVR-
IP 75 ~2000 0.17 ~2500 [4]
19029
IHVR-
Oral 100 ~100 0.25 ~150 [6]
19029
Prodrug 8
(Tetrabutyr ~ Oral 100 ~300 0.25 ~600 [6]
ate)

Experimental Protocols
In Vitro Antiviral Assays

This protocol is used to quantify viral RNA levels in infected cells treated with IHVR-19029.
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(1. Seed cells (e.g., HEK293) in 96-well plates)

'

(2. Treat cells with serial dilutions of IHVR-19029)

'

(3. Infect cells with virus (e.g., DENV, YFV, ZIKV) at a specific MOI)

G. Incubate for a defined period (e.g., 48 hoursa
(5. Extract total cellular RNA)

G. Perform one-step qRT-PCR using virus-specific primers and probea

'

(7. Analyze data to determine viral RNA levels relative to controls)

Click to download full resolution via product page
Caption: Workflow for quantifying viral RNA by gRT-PCR.
Detailed Steps:

e Cell Seeding: Seed a suitable cell line (e.g., HEK293) in 96-well plates at a density that will
result in a confluent monolayer on the day of infection.

e Compound Preparation: Prepare serial dilutions of IHVR-19029 in cell culture medium.
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o Treatment and Infection: Pre-treat the cells with the compound dilutions for a specified time
(e.g., 2 hours) before infecting with the virus at a predetermined multiplicity of infection
(MOI).

 Incubation: Incubate the infected and treated plates for a period sufficient for viral replication
(e.g., 48 hours).

* RNA Extraction: Lyse the cells and extract total RNA using a commercial kit.

e gRT-PCR: Perform one-step gRT-PCR using a commercial master mix and primers/probes
specific for the target virus. Include a housekeeping gene (e.g., B-actin) for normalization.

o Data Analysis: Calculate the EC50 value by plotting the percentage of viral inhibition against
the log of the compound concentration using non-linear regression analysis.

This assay is used to quantify viral protein expression in infected cells.
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G. Seed cells (e.g., Hela) on coverslips or in optical-bottom platea

[2. Treat cells with serial dilutions of IHVR-1902SD

G. Infect cells with virus (e.g., EBOV)]

G. Incubate for a defined perioa
G. Fix and permeabilize the cella

G Incubate with primary antibody against a viral protein, followed by a fluorescently labeled secondary antiboda

'

G. Image the cells using a fluorescence microscope and quantify the fluorescence intensitD

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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